

An In-depth Technical Guide to the Chemical Properties and Synthesis of NF023

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **NF023**

Cat. No.: **B10763224**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

NF023, a hexasodium salt of 8,8'-[Carbonylbis(imino-3,1-phenylene)]bis-(1,3,5-naphthalenetrisulfonic acid), is a potent and selective antagonist for the P2X1 purinergic receptor and a selective inhibitor of G-proteins of the Go/Gi alpha subunit family. Its ability to modulate cellular signaling pathways has made it a valuable tool in pharmacological research. This technical guide provides a comprehensive overview of the chemical properties of **NF023**, a detailed (though generalized due to proprietary specifics) synthesis protocol, and a summary of its mechanism of action, complete with signaling pathway and experimental workflow diagrams. All quantitative data are presented in structured tables for clarity and ease of comparison.

Chemical Properties of NF023

NF023 is a complex organic molecule, a suramin analogue, characterized by its polysulfonated naphthyl and phenyl urea structures. These features contribute to its solubility in aqueous solutions and its ability to interact with specific protein targets.

General and Physical Properties

Property	Value	Source(s)
IUPAC Name	hexasodium;8-[[3-[[3-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate	[1]
Synonyms	NF 023 hexasodium, 8,8'-[Carbonylbis(imino-3,1-phenylene)]bis-(1,3,5-naphthalenetrisulfonic Acid) hexasodium salt, P2X Antagonist I	[2][3]
CAS Number	104869-31-0	[4]
Molecular Formula	C35H20N4Na6O21S6	[1]
Molecular Weight	1162.88 g/mol	[3][4]
Appearance	White to off-white solid	[3]
Solubility	Soluble in water (105.3 mg/mL or 90.08 mM); sonication is recommended for complete dissolution.	[2]
Storage	Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. Shipped with blue ice or at ambient temperature.	[2]

Chemical Structure

The chemical structure of **NF023** consists of two naphthalenetrisulfonic acid moieties linked by a central urea bridge and two phenylene groups. This symmetrical structure is crucial for its antagonistic activity.

Spectroscopic and Purity Data

Parameter	Value	Source(s)
Purity	≥95% (HPLC)	[3]

Synthesis of NF023

While a precise, step-by-step synthesis protocol for **NF023** is not publicly available in full detail, the general synthetic strategy for suramin analogues involves the condensation of aromatic amines with a phosgene equivalent. The following represents a plausible, generalized experimental protocol based on the synthesis of similar compounds.

Conceptual Synthesis Workflow

The synthesis of **NF023** can be conceptualized as a two-step process: first, the synthesis of the key intermediate, an aminobenzoyl-naphthalenetrisulfonic acid, followed by the coupling of two molecules of this intermediate with a carbonyl group to form the final product.

[Click to download full resolution via product page](#)

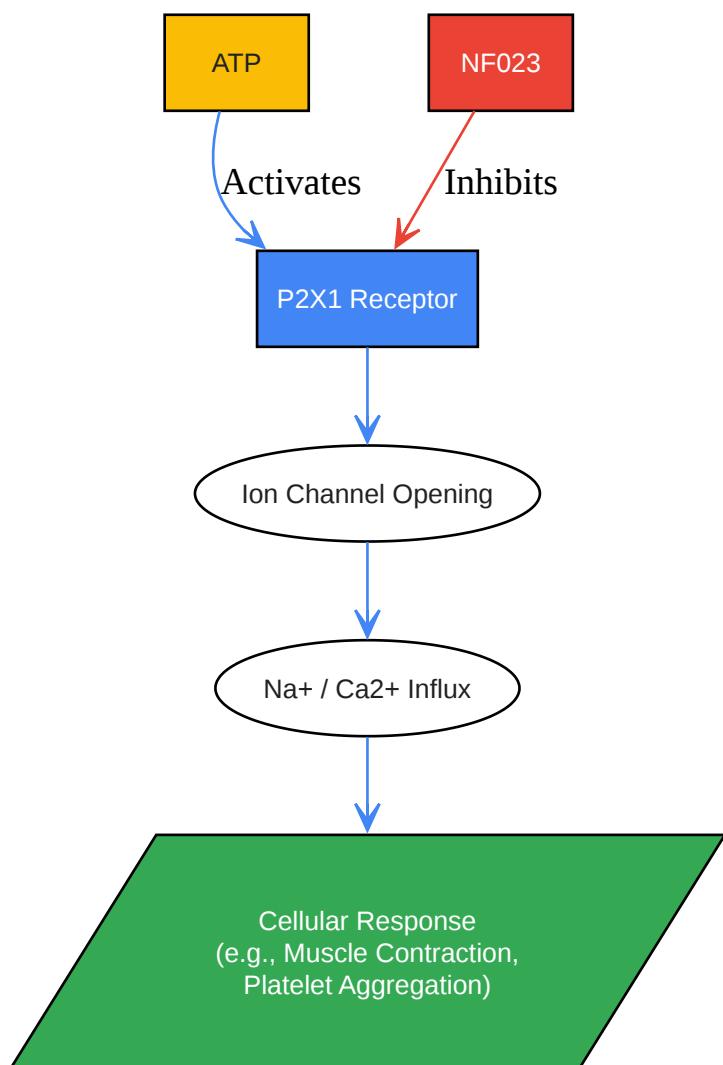
Caption: Conceptual workflow for the synthesis of **NF023**.

Experimental Protocol (Generalized)

Step 1: Synthesis of the Amino-Intermediate

- Acylation: 8-amino-1,3,5-naphthalenetrisulfonic acid is reacted with 3-nitrobenzoyl chloride in an appropriate solvent (e.g., pyridine or a buffered aqueous solution) at a controlled temperature (e.g., 0-25 °C). The reaction is monitored by a suitable technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Work-up and Isolation: Upon completion, the reaction mixture is worked up to isolate the nitro-substituted intermediate. This may involve acidification to precipitate the product, followed by filtration and washing.
- Reduction: The isolated nitro-intermediate is then reduced to the corresponding amine. Common reduction methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or chemical reduction (e.g., using tin(II) chloride in hydrochloric acid).
- Purification: The resulting amino-intermediate is purified, for instance, by recrystallization or column chromatography.

Step 2: Dimerization to form **NF023**

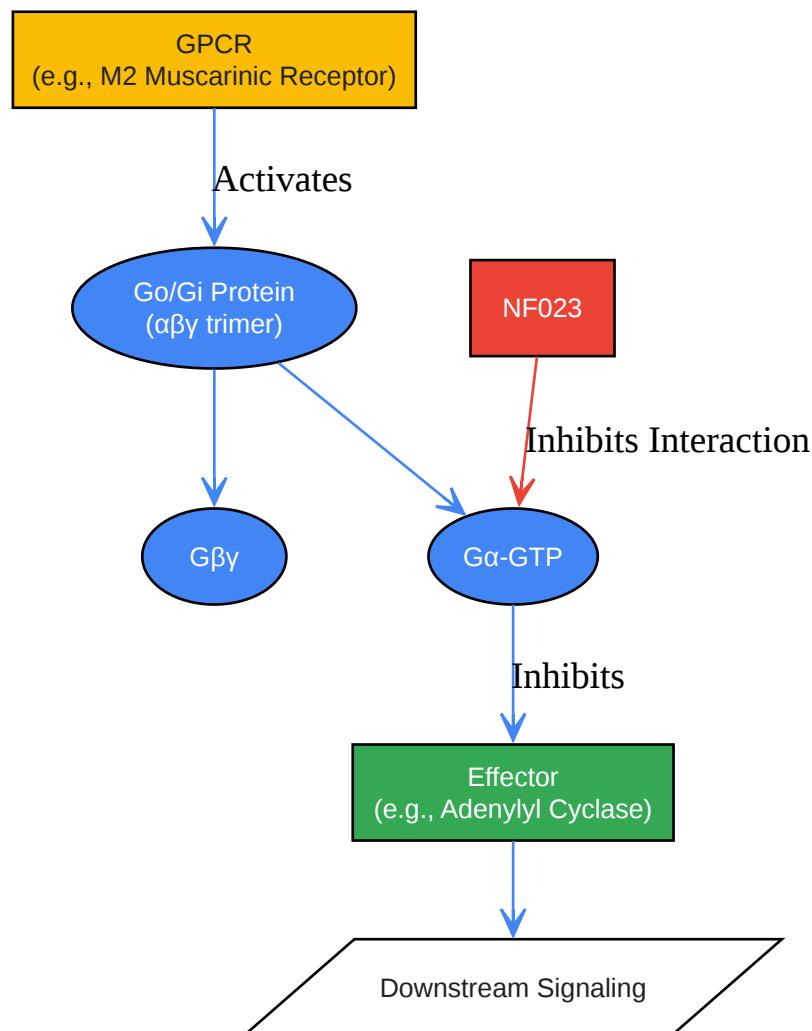

- Coupling Reaction: Two equivalents of the purified amino-intermediate are dissolved in a suitable solvent (e.g., a mixture of water and an organic solvent like toluene). A phosgene equivalent, such as triphosgene, dissolved in an organic solvent, is added dropwise to the solution at a controlled temperature (e.g., 0 °C) while maintaining a basic pH with the addition of a base (e.g., sodium carbonate solution).
- Isolation of Crude Product: After the reaction is complete, the crude **NF023** product is isolated. This may involve removal of the organic solvent under reduced pressure and precipitation of the product from the aqueous phase by adding a salt or adjusting the pH. The precipitate is then collected by filtration.
- Purification and Salt Formation: The crude product is purified, for example, by washing with methanol or by preparative HPLC.^[2] The purified acid form of **NF023** is then converted to its hexasodium salt by treating it with a stoichiometric amount of sodium hydroxide or sodium bicarbonate in an aqueous solution, followed by lyophilization or precipitation to obtain the final solid product.

Mechanism of Action and Signaling Pathways

NF023 exerts its biological effects through two primary mechanisms: antagonism of P2X1 receptors and inhibition of Go/Gi protein alpha subunits.

P2X1 Receptor Antagonism

NF023 is a selective and competitive antagonist of the P2X1 receptor, an ATP-gated ion channel.^[2] By binding to the receptor, **NF023** prevents ATP from binding and activating the channel, thereby inhibiting the influx of cations (primarily Na^+ and Ca^{2+}) into the cell. This action blocks the downstream signaling events that are triggered by P2X1 receptor activation.



[Click to download full resolution via product page](#)

Caption: **NF023** signaling pathway at the P2X1 receptor.

G-Protein Inhibition

NF023 also acts as a selective antagonist for the alpha subunits of Go/Gi proteins.[3] It is thought to compete with the effector binding site on the $\text{G}\alpha$ subunit, thereby preventing it from interacting with its downstream effector molecules (e.g., adenylyl cyclase).[3] This inhibition is independent of the G-protein's interaction with the $\text{G}\beta\gamma$ dimer.[3]

[Click to download full resolution via product page](#)

Caption: **NF023** mechanism of action on Go/Gi protein signaling.

Pharmacological Data

The inhibitory activity of **NF023** has been quantified against various P2X receptors and G-proteins.

Target	Species	Assay	Value	Source(s)
P2X1 Receptor	Human	Inhibition of ATP-mediated responses	IC50 = 0.21 μ M	[2]
P2X3 Receptor	Human	Inhibition of ATP-mediated responses	IC50 = 28.9 μ M	[2]
P2X2 Receptor	Human	Inhibition of ATP-mediated responses	IC50 > 50 μ M	[2]
P2X4 Receptor	Human	Inhibition of ATP-mediated responses	IC50 > 100 μ M	[2]
P2X1 Receptor	Rat	Inhibition of ATP-mediated responses in muscle	IC50 = 240 nM	[3]
P2X3 Receptor	Rat	Inhibition of ATP-mediated responses in muscle	IC50 = 8.5 μ M	[3]
Go/Gi α -subunits	Recombinant	Inhibition of GTP γ S binding	EC50 \approx 300 nM	[3]

Conclusion

NF023 is a valuable pharmacological tool for studying P2X1 receptor and Go/Gi protein-mediated signaling. Its chemical properties, particularly its aqueous solubility and defined structure, make it suitable for a range of in vitro and in vivo experimental settings. While the detailed synthesis protocol is not fully disclosed in public literature, the general principles of

suramin analogue synthesis provide a strong basis for its laboratory preparation. The data and diagrams presented in this guide offer a comprehensive resource for researchers working with this important inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Design and pharmacology of selective P2-purinoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NF 023 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 3. Novel competitive antagonists for P2 purinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purine and Pyrimidine (P2) Receptors as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties and Synthesis of NF023]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10763224#chemical-properties-and-synthesis-of-nf023>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com